molecular formula C15H19IN4O2S B2585765 1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1351584-65-0

1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B2585765
CAS No.: 1351584-65-0
M. Wt: 446.31
InChI Key: ZNWGJBPJWJTVMN-UHFFFAOYSA-N
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Description

1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a morpholine ring and a carbamimidothioate group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction. This involves reacting the indole derivative with a morpholine derivative in the presence of a suitable base.

    Formation of the Carbamimidothioate Group: The carbamimidothioate group is introduced by reacting the intermediate with thiocarbamoyl chloride under basic conditions.

    Hydroiodide Formation: The final step involves the addition of hydroiodic acid to form the hydroiodide salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde
  • 1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carboxamide
  • 1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carboxylic acid

Uniqueness

1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S.HI/c16-15(17)22-13-9-19(12-4-2-1-3-11(12)13)10-14(20)18-5-7-21-8-6-18;/h1-4,9H,5-8,10H2,(H3,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWGJBPJWJTVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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